molecular formula C12H8BrClO3S B5077328 4-chlorophenyl 2-bromobenzenesulfonate

4-chlorophenyl 2-bromobenzenesulfonate

Cat. No.: B5077328
M. Wt: 347.61 g/mol
InChI Key: WGQBWVKLFXZDNF-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-bromobenzenesulfonate is an organic compound with the molecular formula C12H8BrClO3S It is a sulfonate ester derived from 4-chlorophenol and 2-bromobenzenesulfonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-bromobenzenesulfonate typically involves the reaction of 4-chlorophenol with 2-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-chlorophenol+2-bromobenzenesulfonyl chloride4-chlorophenyl 2-bromobenzenesulfonate+HCl\text{4-chlorophenol} + \text{2-bromobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chlorophenol+2-bromobenzenesulfonyl chloride→4-chlorophenyl 2-bromobenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-bromobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or a thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl sulfonates.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of sulfonamides or thiols.

Scientific Research Applications

4-Chlorophenyl 2-bromobenzenesulfonate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This property makes it a valuable intermediate in organic synthesis, enabling the formation of various functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-chlorobenzenesulfonate
  • 4-Bromophenyl 2-bromobenzenesulfonate
  • 4-Methylphenyl 2-bromobenzenesulfonate

Uniqueness

4-Chlorophenyl 2-bromobenzenesulfonate is unique due to the presence of both chlorine and bromine atoms, which provide distinct reactivity patterns. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-chlorophenyl) 2-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO3S/c13-11-3-1-2-4-12(11)18(15,16)17-10-7-5-9(14)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQBWVKLFXZDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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